molecular formula C14H17NOS2 B14717908 3-Benzyl-5-butylrhodanine CAS No. 21494-71-3

3-Benzyl-5-butylrhodanine

Cat. No.: B14717908
CAS No.: 21494-71-3
M. Wt: 279.4 g/mol
InChI Key: LRPITLJOWHPPNV-UHFFFAOYSA-N
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Description

3-Benzyl-5-butylrhodanine is an organic compound belonging to the rhodanine family. Rhodanines are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom and a butyl group attached to the carbon atom of the rhodanine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-butylrhodanine typically involves the condensation of benzylamine with butyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-butylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Benzyl-5-butylrhodanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-butylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-methylrhodanine
  • 3-Benzyl-5-ethylrhodanine
  • 3-Benzyl-5-propylrhodanine

Uniqueness

3-Benzyl-5-butylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, influencing the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

21494-71-3

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

3-benzyl-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17NOS2/c1-2-3-9-12-13(16)15(14(17)18-12)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

LRPITLJOWHPPNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2

Origin of Product

United States

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